molecular formula C21H21N3O3 B2630890 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2319721-14-5

6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2630890
CAS No.: 2319721-14-5
M. Wt: 363.417
InChI Key: CXFWOGVEAAECPZ-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinone intermediate, which is then coupled with a naphthalen-2-yloxyacetyl derivative. The final step involves the cyclization to form the pyridazinone ring. Reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its combination of a pyridazinone core with an azetidinone and naphthalen-2-yloxyacetyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

6-methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-15-6-9-20(25)24(22-15)13-16-11-23(12-16)21(26)14-27-19-8-7-17-4-2-3-5-18(17)10-19/h2-10,16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWOGVEAAECPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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